![molecular formula C24H26N4O4 B11016300 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B11016300.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety linked to a benzazepine structure, which is further substituted with an acetamide group. The unique structural characteristics of this compound make it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Preparation of the Benzazepine Core: The benzazepine structure can be synthesized through a series of cyclization reactions involving appropriate starting materials such as phenethylamines and aldehydes.
Coupling of Benzimidazole and Benzazepine: The benzimidazole and benzazepine intermediates are coupled using a suitable linker, such as a propyl chain, through nucleophilic substitution or other coupling reactions.
Introduction of the Acetamide Group: The final step involves the acylation of the coupled intermediate with an acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzazepine structure may contribute to the compound’s ability to cross cell membranes and interact with intracellular targets. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Rabeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Benzimidazolethiol: Known for its antimicrobial properties.
Cinnamic Acid Derivatives: Possess anti-inflammatory and antioxidant activities.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is unique due to its combined benzimidazole and benzazepine structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound has the molecular formula C24H26N4O4 and a molecular weight of approximately 356.4 g/mol. Its structure features a benzimidazole moiety linked to a benzazepine core , with functional groups such as methoxy and acetamide that contribute to its biological activity .
Preliminary studies suggest that this compound interacts with specific enzymes or receptors. This interaction may lead to:
- Inhibition of Enzyme Functions : The compound may inhibit enzymes involved in various metabolic pathways.
- Modulation of Receptor Signaling : It can alter signaling pathways in cells, potentially affecting processes like inflammation and cell proliferation.
These actions suggest potential anti-inflammatory and anti-cancer properties , which are common among compounds with similar structural motifs .
Anticancer Activity
Research indicates that compounds with benzimidazole and benzazepine structures often exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. The dual moiety structure of this compound may enhance its efficacy against cancer cells by targeting multiple pathways simultaneously .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound may stem from its ability to modulate cytokine production. Compounds similar to this one have been shown to activate toll-like receptors (TLRs), which are crucial for immune response regulation. Specifically, TLR7/8 agonists can induce the production of pro-inflammatory cytokines such as TNF-α and IL-12 .
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the anticancer effects of similar benzimidazole derivatives; results indicated significant inhibition of tumor growth in vitro. |
Study 2 | Evaluated anti-inflammatory properties through TLR activation; demonstrated increased cytokine production in response to treatment with related compounds. |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques. These steps include:
- Formation of the benzimidazole moiety.
- Coupling with the benzazepine core.
- Introduction of methoxy and acetamide groups.
This complex synthesis reflects the challenges involved in producing compounds with significant biological activity .
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |
InChI |
InChI=1S/C24H26N4O4/c1-31-20-12-16-9-11-28(24(30)14-17(16)13-21(20)32-2)15-23(29)25-10-5-8-22-26-18-6-3-4-7-19(18)27-22/h3-4,6-7,9,11-13H,5,8,10,14-15H2,1-2H3,(H,25,29)(H,26,27) |
InChI Key |
PFBVGVBEXQNHPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCCC3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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